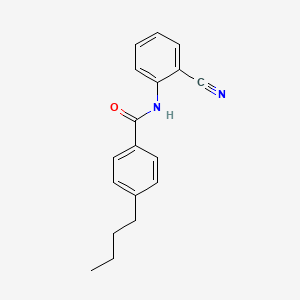

4-butyl-N-(2-cyanophenyl)benzamide

Description

4-Butyl-N-(2-cyanophenyl)benzamide is a benzamide derivative characterized by a 4-butyl substituent on the benzoyl ring and a 2-cyanophenyl group attached via an amide linkage.

Structurally, the compound shares similarities with other benzamides investigated for biological activities, such as dopamine receptor ligands and anticancer agents . However, its exact pharmacological profile remains underexplored in the available literature.

Properties

IUPAC Name |

4-butyl-N-(2-cyanophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-2-3-6-14-9-11-15(12-10-14)18(21)20-17-8-5-4-7-16(17)13-19/h4-5,7-12H,2-3,6H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNVOSVUNBCGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(2-cyanophenyl)benzamide typically involves the reaction of 4-butylbenzoic acid with 2-cyanophenylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative coupling reagents or catalysts may be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be employed to modify the cyanophenyl group, potentially converting it to an amine or other functional groups.

Substitution: The benzamide core can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-tert-butyl-N-(2-cyanophenyl)benzamide is an organic compound with a benzamide core substituted with a tert-butyl group and a cyano group on the phenyl ring. It has a molecular weight of 278.3 g/mol and the molecular formula . This compound's structural features suggest potential applications in medicinal chemistry due to their ability to influence biological activity and reactivity.

Potential Applications

- Pharmaceuticals Due to its biological activity, 4-tert-butyl-N-(2-cyanophenyl)benzamide may be useful in pharmaceuticals. It has been studied for its potential as an enzyme inhibitor or receptor modulator, which may lead to therapeutic applications in treating diseases such as cancer or inflammation. Interaction studies have focused on its binding affinity to various enzymes and receptors, which helps to elucidate its mechanism of action and potential therapeutic effects. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby influencing disease progression.

- Inhibitor of Ebola Virus Entry 4-(aminomethyl)benzamides have been identified as potent small molecule inhibitors of Ebola virus entry and are also superior inhibitors of Marburg infectious viruses . Several hit compounds, including a set of the substituted 4-(aminomethyl)benzamides, have been shown to inhibit entry of both EBOV and MARV pseudovirions . One of the 4-(aminomethyl)benzamides, designated as CBS1118 was found to have values < 10 μM for both EBOV and MARV, suggesting that this compound has broad-spectrum antifiloviral activity .

- Pesticides A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed to find pesticidal lead compounds with high activity . Most of these compounds had good larvicidal activities against mosquito larvae at 10 mg/L, especially compound 7a , with a larvicidal activity as high as 100%, and even at 1 mg/L was still 40% . At 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi. Moreover, compound 7h exhibited better inhibitory activity (90.5%) than fluxapyroxad (63.6%) against Botrytis cinereal .

- Treatment of Parkinson's Disease A family of eleven benzamide compounds exhibit strong activity against Parkinson's disease as measured by their ability to prevent MPTP-induced reduction of dopamine levels .

Mechanism of Action

The mechanism of action of 4-butyl-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets. This could include binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 4-butyl-N-(2-cyanophenyl)benzamide, highlighting differences in substituents, physicochemical properties, and applications:

*Calculated based on formula C₁₈H₁₈N₂O.

Physicochemical and Crystallographic Differences

- Polarity: The 2-cyano group in this compound introduces dipole-dipole interactions absent in tert-butyl or methoxy-substituted analogs .

- Crystallinity: Compounds like 4-tert-butyl-N-(4-methoxyphenyl)benzamide form stable crystals suitable for X-ray diffraction, whereas the 2-cyanophenyl group may introduce steric hindrance, complicating crystallization .

Research Findings and Implications

- Structural-Activity Relationships (SAR): The 2-cyanophenyl group is critical for high-affinity receptor binding, while alkyl chains (e.g., butyl) optimize pharmacokinetic properties .

- Synthetic Challenges : Low yields (e.g., 27% for 9c ) highlight the difficulty of introducing bulky substituents without advanced purification techniques .

- Predicted Properties: Computational models suggest this compound has a logP of ~4.5, indicating moderate blood-brain barrier penetration .

Q & A

Q. What are the optimal synthetic routes for 4-butyl-N-(2-cyanophenyl)benzamide, and how can reaction conditions be controlled to maximize yield?

The synthesis of this compound involves multi-step organic reactions, typically starting with the coupling of 2-cyanoaniline with 4-butylbenzoyl chloride. Key considerations include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., hydrolysis of the cyanophenyl group) .

- Catalysts : Use of coupling agents like EDC/HOBt improves amide bond formation efficiency .

Post-synthesis, High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment (>95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.5 ppm and cyanophenyl resonance at δ 7.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]⁺: 307.18 g/mol) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2230 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .

Q. How can researchers design assays to evaluate the compound’s solubility and stability in biological buffers?

- Solubility screening : Use a tiered approach with DMSO stock solutions diluted in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) .

- Stability testing : Monitor degradation via UV-Vis spectroscopy at 24-hour intervals under varying temperatures (4°C, 25°C, 37°C) .

- Data interpretation : Compare results against structurally similar benzamides (e.g., N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide) to identify stability trends .

Advanced Research Questions

Q. What computational strategies are recommended to predict the binding affinity of this compound with target receptors?

- Molecular docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2), focusing on hydrogen bonding with the cyanophenyl group .

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes for 100 ns to assess conformational stability in aqueous environments .

- QSAR modeling : Corrogate substituent effects (e.g., butyl chain length) with bioactivity data from analogs (e.g., N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide) .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., IC₅₀ determination in triplicate) .

- Metabolite profiling : Identify degradation products via LC-MS to rule out interference from impurities .

- Cross-species comparison : Test activity in human vs. murine cell lines to clarify species-specific effects .

Q. What methodologies are suitable for investigating the compound’s pharmacokinetic properties?

- In vitro ADME : Use Caco-2 cell monolayers to assess intestinal permeability and cytochrome P450 inhibition assays .

- In vivo studies : Administer 10 mg/kg orally to Sprague-Dawley rats, with plasma concentration monitored via LC-MS/MS at 0, 1, 3, 6, and 24 hours .

- Data normalization : Compare results to reference compounds (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) to contextualize absorption rates .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?

- Kinase panel screening : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1 μM concentration .

- Selectivity index calculation : Use to prioritize targets with SI > 10 .

- Structural analogs : Compare with N-(4-hydroxyphenyl)-2-methoxybenzamide to identify critical pharmacophore elements .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

- Flow chemistry : Implement continuous flow reactors to enhance reproducibility and reduce side products .

- DoE optimization : Use Design of Experiments (DoE) to statistically optimize parameters like reactant stoichiometry and mixing speed .

- In-line monitoring : Employ PAT (Process Analytical Technology) tools for real-time HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.